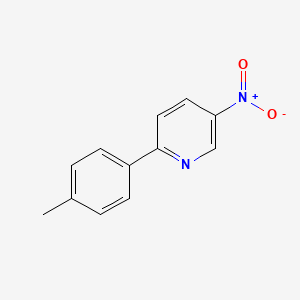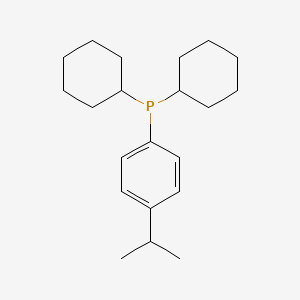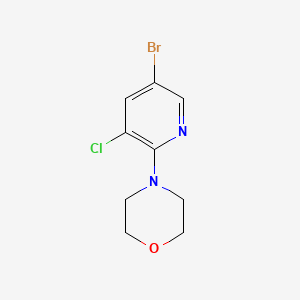
4-(5-Bromo-3-chloropyridin-2-YL)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo-3-chloropyridin-2-YL)morpholine is a chemical compound with the molecular formula C9H10BrClN2O . It is used in early discovery research and is part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI string for this compound is1S/C9H10BrClN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 . This provides a standardized way to encode the molecule’s structure and can be used to generate a visual structural formula. Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.55 . It is a solid at room temperature . The predicted boiling point is 366.9±42.0 °C . The compound has a density of 1.594 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
4-(5-Bromo-3-chloropyridin-2-yl)morpholine is utilized in chemical synthesis and reactions, particularly in the formation of complex organic compounds. For instance, it has been used in reactions with various secondary dialkylamines like pyrrolidine and morpholine, leading to the formation of 3-amino-substituted derivatives in high yields. These reactions are crucial in the development of novel compounds with potential biological activities (Kalogirou & Koutentis, 2014). Additionally, the compound has been involved in the synthesis of thiazolo[4,5-d]pyrimidines, showcasing its versatility in the formation of heterocyclic compounds with potential antibacterial properties (Rahimizadeh et al., 2011).
Pharmaceutical Intermediates
This chemical has played a role in the synthesis of intermediates for potential pharmaceutical applications, such as PI3K inhibitors. A study described the preparation of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidine-2-yl)morpholines through a selective Suzuki-Miyaura cross-coupling reaction, highlighting its importance in developing novel therapeutic agents (Chen, Yang, & Xie, 2009). Moreover, morpholine derivatives, including those related to the this compound structure, have been identified as potent dopamine D4 receptor antagonists, further indicating the compound's relevance in medicinal chemistry research (Witt et al., 2016).
Material Science Applications
In material science, the compound's derivatives have been synthesized for their potential in creating new materials with unique properties. For instance, derivatives of this compound have been developed for their potential application in light-emitting diodes (LEDs) and other electronic devices, showcasing the compound's utility beyond pharmaceuticals and chemical synthesis (Lei et al., 2017).
Mecanismo De Acción
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
4-(5-bromo-3-chloropyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPNXWDOUNUVSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682405 |
Source


|
| Record name | 4-(5-Bromo-3-chloropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-09-5 |
Source


|
| Record name | 4-(5-Bromo-3-chloropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
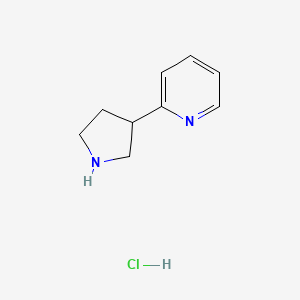
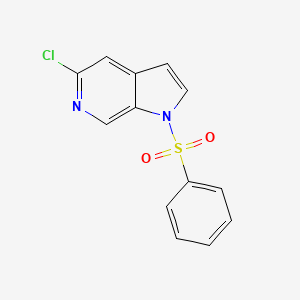


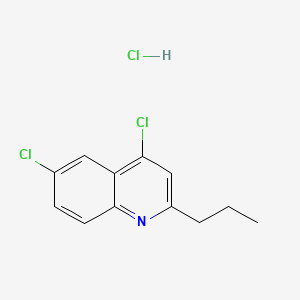
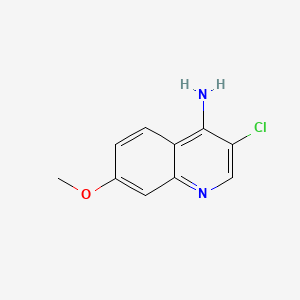

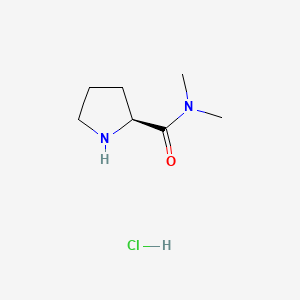
![8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598073.png)

![2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene](/img/structure/B598075.png)
